molecular formula C10H14O2 B2609905 Methyl 4-ethynylcyclohexane-1-carboxylate CAS No. 1254116-41-0

Methyl 4-ethynylcyclohexane-1-carboxylate

Cat. No.: B2609905
CAS No.: 1254116-41-0
M. Wt: 166.22
InChI Key: YSLFRGJPOUEGCG-UHFFFAOYSA-N
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Description

Methyl 4-ethynylcyclohexane-1-carboxylate (C₁₀H₁₄O₂) is a cyclohexane derivative featuring a methyl ester group at position 1 and an ethynyl (-C≡CH) substituent at position 3. Its molecular structure (SMILES: COC(=O)C1CCC(CC1)C#C) confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis. The ethynyl group provides a reactive site for cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry), while the ester group enables hydrolysis or transesterification pathways . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (137.2 Ų) and [M+Na]⁺ (147.5 Ų), suggest moderate polarity and structural compactness .

Properties

IUPAC Name

methyl 4-ethynylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,8-9H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFRGJPOUEGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254116-41-0
Record name methyl 4-ethynylcyclohexane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylcyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the ethynyl and carboxylate groups.

    Carboxylation: The carboxylate group is introduced through a reaction with carbon dioxide in the presence of a base, followed by esterification with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-ethynylcyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups through reactions with halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: Methyl 4-ethynylcyclohexane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of ethynyl and carboxylate groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-ethynylcyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the carboxylate ester can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect various biological pathways and molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Substituents (Position) Key Functional Groups
Methyl 4-ethynylcyclohexane-1-carboxylate C₁₀H₁₄O₂ Ethynyl (4), methyl ester (1) Alkyne, ester
Methyl cyclohexane-carboxylate C₉H₁₆O₂ None (base structure) Ester
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate C₁₀H₁₉NO₂ Amino (3), methyl (4), ethyl ester (1) Amine, ester
Methyl 4-methyl-3-cyclohexene-1-carboxylate C₁₀H₁₄O₂ Methyl (4), cyclohexene (3) Alkene, ester
Ethyl 1-methyl-4-oxocyclohexanecarboxylate C₁₁H₁₈O₃ Oxo (4), methyl (1), ethyl ester (1) Ketone, ester
  • Key Observations: The ethynyl group in the target compound introduces rigidity and reactivity distinct from alkenes (e.g., in Methyl 4-methyl-3-cyclohexene-1-carboxylate) or amines (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) . Substitution patterns (e.g., oxo vs. ethynyl) significantly alter electronic properties. For example, the oxo group in Ethyl 1-methyl-4-oxocyclohexanecarboxylate is electron-withdrawing, whereas the ethynyl group is electron-deficient but capable of π-bond interactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) CCS [M+H]⁺ (Ų)
This compound 166.2 Not reported Not reported 137.2
Methyl cyclohexane-carboxylate 142.20 183 0.995 Not reported
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 214.3 Not reported Not reported Not reported
  • Key Observations: The ethynyl group increases molecular weight by ~24 g/mol compared to Methyl cyclohexane-carboxylate . Limited data on boiling points and densities for ethynyl-substituted esters suggest a need for experimental characterization.

Biological Activity

Methyl 4-ethynylcyclohexane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with an ethynyl group and a carboxylate functional group. Its molecular formula is C10H14O2C_{10}H_{14}O_2.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The carboxylic acid moiety can participate in enzyme binding or receptor modulation, while the ethynyl group can enhance lipophilicity, potentially affecting membrane permeability and biological availability.

Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Research indicates that related compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Analgesic Activity : The compound has been explored for its analgesic effects, which may be linked to its interaction with pain pathways in the body .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryInhibition of cytokine production
AnalgesicInteraction with pain pathways

Research Insights

  • A study investigated the synthesis of this compound derivatives and their biological activities. The results showed promising antimicrobial effects against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
  • Another research project focused on the anti-inflammatory potential of the compound, demonstrating that it could reduce inflammation markers in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .

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